molecular formula C17H21FN6O B569308 TAK-659 CAS No. 1312691-33-0

TAK-659

Cat. No.: B569308
CAS No.: 1312691-33-0
M. Wt: 344.4 g/mol
InChI Key: MJHOMTRKVMKCNE-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes:: Specific synthetic routes for mivavotinib are not widely documented in the public domain. it is synthesized as a small molecule drug by Takeda Pharmaceutical Co Ltd.

Industrial Production:: Details regarding industrial-scale production methods are proprietary. Mivavotinib is currently in clinical phase 1 trials for various indications, including ovarian cancer, solid tumors, non-Hodgkin lymphoma, and acute myeloid leukemia [2, 3].

Chemical Reactions Analysis

Reactivity:: Mivavotinib’s reactivity involves interactions with Syk and FLT3 kinases. It inhibits their activity, disrupting downstream signaling pathways.

Common Reagents and Conditions:: The specific reagents and conditions used in mivavotinib synthesis remain undisclosed. its potency against MYD88 and/or CD79b mutations in DLBCL cell lines suggests targeted interactions.

Major Products:: Mivavotinib primarily inhibits Syk and FLT3 kinases, leading to downstream effects on cell survival and proliferation.

Scientific Research Applications

    Oncology: Investigating its efficacy in relapsed/refractory DLBCL, AML, and solid tumors.

    Immunology: Understanding its impact on B-cell signaling pathways.

    Drug Development: Exploring its role as a targeted therapy.

Mechanism of Action

Mivavotinib exerts its effects by inhibiting Syk and FLT3 kinases. By disrupting these pathways, it interferes with cell survival and proliferation.

Comparison with Similar Compounds

While detailed comparisons are limited, mivavotinib’s uniqueness lies in its dual inhibition of Syk and FLT3. Similar compounds include other kinase inhibitors targeting specific pathways.

Biological Activity

TAK-659, also known as mivavotinib, is an investigational oral dual inhibitor targeting spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It has been primarily studied for its potential therapeutic effects in various hematological malignancies, particularly B-cell lymphomas such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This article reviews the biological activity of this compound, highlighting its efficacy, safety profile, and mechanisms of action based on clinical trials and preclinical studies.

This compound functions by inhibiting SYK and FLT3 pathways, which are crucial in the signaling processes of B-cell receptor (BCR) and FLT3 receptor activation. The inhibition of these pathways can lead to reduced proliferation of malignant B-cells and modulation of the tumor microenvironment, including the reduction of immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) .

Phase I Trials

Several Phase I studies have evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed/refractory B-cell malignancies.

  • Single-Agent Efficacy in DLBCL :
    • In a study involving 105 patients, this compound demonstrated an overall response rate (ORR) of 28% with a complete response (CR) rate of 19% among patients with relapsed/refractory DLBCL. The maximum tolerated dose (MTD) was established at 100 mg daily .
  • Combination Therapy with R-CHOP :
    • A trial combining this compound with R-CHOP in treatment-naïve high-risk DLBCL patients showed promising results. Among 12 enrolled patients, 92% achieved CR after treatment with a median follow-up of 21 months. The MTD was again confirmed at 100 mg daily .
  • Efficacy in Other Hematological Malignancies :
    • Preclinical models have shown this compound's effectiveness against various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and pediatric acute lymphoblastic leukemia (ALL). In pediatric ALL patient-derived xenograft models, this compound exhibited low to moderate activity but significantly prolonged event-free survival in several cases .

Safety Profile

This compound has been generally well tolerated across studies. Common treatment-emergent adverse events (TEAEs) included:

  • Lymphopenia: 100%
  • Infection: 50%
  • Elevations in liver enzymes (AST/ALT): 100%/83% .

These adverse effects were mostly asymptomatic and reversible upon discontinuation or dose adjustment.

Preclinical Studies

Preclinical investigations have provided insights into the biological activity of this compound:

  • Inhibition of Tumor Growth :
    • Studies using xenograft models have shown that this compound effectively inhibits tumor growth in various B-cell lymphoma cell lines, demonstrating significant reductions in tumor volume compared to controls .
  • Immune Modulation :
    • This compound has been shown to reduce populations of immunosuppressive cells within the tumor microenvironment, suggesting a potential immune-modulating effect that could enhance anti-tumor immunity .

Summary of Findings

The following table summarizes key findings from clinical studies on this compound:

Study TypePatient PopulationDosageORR (%)CR (%)Notable Adverse Effects
Phase IRelapsed/Refractory DLBCL100 mg daily2819Lymphopenia, infections
Phase IHigh-risk DLBCL (naïve)60-100 mg daily-92Lymphopenia, liver enzyme elevation
PreclinicalPediatric ALL PDXs60 mg/kg daily--Well tolerated

Properties

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOMTRKVMKCNE-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312691-33-0
Record name Mivavotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivavotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIVAVOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.